(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
CAS No.: 89614-56-2
Cat. No.: VC15915128
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89614-56-2 |
|---|---|
| Molecular Formula | C18H25NO |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | (1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3/t18-/m0/s1 |
| Standard InChI Key | CRXXSGLBECOUQH-SFHVURJKSA-N |
| Isomeric SMILES | CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2 |
| Canonical SMILES | CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the octahydroisoquinoline class, featuring a bicyclic framework fused with a benzyl group. Its IUPAC name, (1S)-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline, reflects its stereochemistry and substituents . The (S)-configuration at C1 is essential for its biological activity, as the enantiomer (R-isomer) exhibits divergent pharmacological effects .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅NO | |
| Molecular Weight | 271.4 g/mol | |
| XLogP3 | 3.4 | |
| Topological Polar Surface Area | 12.5 Ų | |
| Rotatable Bond Count | 3 |
The SMILES notation (CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)CCCC2) encodes its stereochemistry and connectivity . The 4-methoxybenzyl group contributes to lipophilicity (XLogP3: 3.4), influencing membrane permeability in biological systems .
Synthesis and Industrial Applications
Role in Dextromethorphan Production
(S)-1-(4-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a pivotal intermediate in synthesizing dextromethorphan hydrobromide, a morphinan derivative with central antitussive action . The synthetic pathway involves:
-
N-Acylation: Protection of the amine group to prevent undesired side reactions.
-
Cyclization: Formation of the morphinan core through intramolecular reactions.
-
Deprotection: Removal of protective groups to yield dextromethorphan .
Enantiomeric purity at this stage is critical, as the R-isomer may lead to levomethorphan, a compound with opioid receptor affinity and addictive potential .
Analytical Methods for Enantiomeric Control
Chiral High-Performance Liquid Chromatography (HPLC)
The patent CN110007028B details a validated HPLC method for quantifying the R-isomer impurity :
Table 2: Chromatographic Conditions
| Parameter | Specification | Source |
|---|---|---|
| Column | CHIRALPAK IC (4.6 × 250 mm, 5 µm) | |
| Mobile Phase | n-Hexane:EtOH:Diethylamine (80:20:0.01) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm |
The method achieves baseline separation (resolution ≥2.0) between the S- and R-isomers, with a theoretical plate count exceeding 3000 for the S-enantiomer . System suitability requires a 1:1 peak area ratio for racemic mixtures, ensuring method robustness .
Pharmacological and Regulatory Considerations
Stability and Degradation
The compound’s tertiary amine structure renders it susceptible to oxidation, necessitating inert storage conditions. Residual solvents (e.g., ethanol) from synthesis must comply with ICH Q3C guidelines to avoid toxicity .
Future Directions in Process Optimization
Emerging techniques like continuous flow chemistry could enhance the compound’s synthetic efficiency. Coupling real-time HPLC monitoring with automated systems may further reduce enantiomeric impurities, aligning with Quality by Design (QbD) principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume